4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitrophenoxy group and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide typically involves a multi-step process:
Formation of 4-nitrophenoxybenzene: This can be achieved by nitration of phenoxybenzene using a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of 1,3-thiazol-2-amine: This involves the cyclization of appropriate thioamide precursors under acidic conditions.
Coupling Reaction: The final step involves coupling 4-nitrophenoxybenzene with 1,3-thiazol-2-amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-(4-aminophenoxy)-N-(1,3-thiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Its derivatives can be used to study enzyme inhibition, receptor binding, and other biological processes.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenoxy and thiazolyl groups can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)aniline: Similar structure but with an aniline group instead of a benzamide.
4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)phenol: Similar structure but with a phenol group instead of a benzamide.
Uniqueness
4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a nitrophenoxy group and a thiazolyl group allows for diverse interactions with biological molecules, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-15(18-16-17-9-10-24-16)11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)19(21)22/h1-10H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVHOISACFFTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.